BenchChemオンラインストアへようこそ!

{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

medicinal chemistry structure-activity relationship triazole scaffold

This 3,4-difluorobenzyl-1,2,3-triazole building block features a free primary amine (pKa 7.27) at C4, enabling single-step amide coupling, sulfonylation, or urea formation without protection/deprotection. Its 3,4-difluoro substitution offers a distinct electronic and steric profile versus 2,4-difluoro or 2,6-difluoro analogs. With a LogP of 1.06 and TPSA of 56.73 Ų, it occupies CNS-favorable chemical space—ideal for hit-to-lead campaigns targeting neurological enzymes or constructing PROTACs. Ships at 98% purity; order now for direct use in parallel synthesis.

Molecular Formula C10H10F2N4
Molecular Weight 224.21 g/mol
CAS No. 1499538-04-3
Cat. No. B1471951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
CAS1499538-04-3
Molecular FormulaC10H10F2N4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F
InChIInChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2
InChIKeyGYCRQZNJVQCFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methanamine – Procurement-Ready Fluorinated Triazole Building Block CAS 1499538-04-3


{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS 1499538-04-3) is a fluorinated 1,2,3-triazole derivative with the molecular formula C₁₀H₁₀F₂N₄ and a molecular weight of 224.21 g/mol [1]. It features a 1,2,3-triazole core substituted at N1 with a 3,4-difluorobenzyl group via a methylene spacer, and a primary aminomethyl group at C4. The compound is commercially available as a research chemical with specified purity of 98% from at least one major vendor , and is characterized by a computed LogP of 1.06, TPSA of 56.73 Ų, and a predicted pKa of 7.27 for the amine functionality [1]. Structurally, it belongs to the broader class of 1,2,3-triazole-containing building blocks that have garnered significant attention in medicinal chemistry due to the triazole ring's favorable physicochemical properties, including metabolic stability and hydrogen-bonding capability [2].

Why 1-[(3,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methanamine Cannot Be Interchanged with Other Difluorobenzyl-Triazole Analogs


Within the difluorobenzyl-triazole-methanamine chemical space, seemingly minor structural variations—the position of fluorine atoms on the aryl ring, the presence or absence of a methylene spacer, and the nature of the functional group at C4—can produce substantial differences in physicochemical properties and biological target engagement. For example, the 3,4-difluoro substitution pattern on the benzyl group of CAS 1499538-04-3 differs electronically and sterically from the 2,4-difluoro motif dominant in clinically used triazole antifungals (fluconazole, voriconazole) and from the 2,6-difluorobenzyl pattern found in the antiepileptic drug rufinamide [1]. The methylene spacer between the triazole N1 and the aryl ring introduces conformational flexibility absent in direct N-aryl analogs such as [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1248914-98-8), potentially altering binding pose and selectivity . Furthermore, the free primary amine (pKa ~7.27) provides a chemically distinct derivatization handle compared to the carboxamide of rufinamide or the alcohol/ketone functional groups in other analogs, directly impacting downstream synthetic utility in lead optimization campaigns [2]. These structural determinants mean that generic substitution among in-class compounds without experimental validation risks compromising both synthetic compatibility and biological outcomes.

Quantitative Differentiation Evidence for CAS 1499538-04-3 vs. Closest Analogs


Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,4-Difluoro and 2,6-Difluoro Benzyl Triazoles

The 3,4-difluorobenzyl substitution pattern of CAS 1499538-04-3 represents a distinct electronic and steric profile compared to the 2,4-difluoro pattern prevalent in antifungal triazoles (e.g., fluconazole, voriconazole) and the 2,6-difluorobenzyl pattern of the antiepileptic rufinamide. In myeloperoxidase (MPO) inhibitor programs, 7-benzyl triazolopyridines with varying difluoro substitution patterns showed that the 3,4-difluorobenzyl analog (BindingDB BDBM357662, US10214527 Example 34) exhibited an IC₅₀ of 500 nM against human MPO, identifying the 3,4-difluoro arrangement as a productive pharmacophoric element [1]. By contrast, the 2,3-difluorobenzyl analog (BDBM357672, Example 44) showed the same 500 nM IC₅₀, while other substitution patterns yielded varied activity, demonstrating that fluorine position modulates target engagement even within the same chemotype [1]. For a kinase context, a related 3,4-difluorobenzyl-containing triazolopiperazine analog (BDBM11159) achieved an IC₅₀ of 128 nM against dipeptidyl peptidase 4, confirming that the 3,4-difluorobenzyl motif can support nanomolar potency when appropriately elaborated [2].

medicinal chemistry structure-activity relationship triazole scaffold

Benzyl Methylene Spacer vs. Direct N-Aryl Attachment: Conformational and Derivatization Implications

CAS 1499538-04-3 incorporates a methylene (-CH₂-) spacer between the triazole N1 and the 3,4-difluorophenyl ring, distinguishing it from direct N-aryl analogs such as [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1248914-98-8) where the aryl ring is directly attached to N1 . The methylene spacer introduces an additional rotatable bond (confirmed by SMILES analysis: 3 rotatable bonds in 1499538-04-3 vs. fewer in the N-aryl analog), potentially enabling distinct binding conformations . In the structurally related rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide), which also features a benzyl-type attachment, the methylene spacer is critical for its anticonvulsant activity by allowing the difluorophenyl ring to adopt an orientation that stabilizes the slow-inactivated state of voltage-gated sodium channels [1]. The benzyl architecture in CAS 1499538-04-3 thus provides a validated conformational degree of freedom that direct N-aryl analogs lack.

medicinal chemistry conformational flexibility lead optimization

Free Primary Amine Handle: Derivatization Potential vs. Carboxamide and Alcohol Analogs

CAS 1499538-04-3 features a primary aminomethyl group (-CH₂NH₂) at the triazole C4 position with a predicted pKa of 7.27 ± 0.29, indicating that the amine is partially protonated at physiological pH and available for nucleophilic derivatization under mild conditions [1]. This contrasts with the carboxamide group in rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide), which is relatively inert to further derivatization, and with the hydroxymethyl analog {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1550931-91-3), which requires activation (e.g., mesylation or oxidation) before further functionalization [2]. The free amine enables direct access to amide (via coupling with carboxylic acids), sulfonamide (via reaction with sulfonyl chlorides), secondary/tertiary amine (via reductive amination), and urea/thiourea derivatives without additional deprotection or activation steps, streamlining library synthesis in medicinal chemistry campaigns [3].

synthetic chemistry derivatization building block utility

LogP and TPSA Profile: Balanced Polarity for CNS Drug-Like Space

CAS 1499538-04-3 exhibits a computed LogP of 1.06 and a topological polar surface area (TPSA) of 56.73 Ų . These values place it within favorable drug-like chemical space: the TPSA is well below the 90 Ų threshold commonly associated with good oral absorption and below the ~60–70 Ų range preferred for CNS penetration [1]. By comparison, rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) has a TPSA of approximately 87 Ų (due to the carboxamide group) and a LogP near 0.8, making it slightly more polar and less CNS-penetrant in principle [2]. The benzyl spacer and 3,4-difluoro pattern in CAS 1499538-04-3 provide a modest lipophilicity increase (LogP 1.06) relative to unsubstituted triazole-methanamine scaffolds, which may enhance membrane permeability without exceeding the LogP >3 threshold associated with increased promiscuity and toxicity risk [1].

drug-likeness physicochemical properties CNS drug discovery

Commercial Purity and Vendor Specification: 98% Baseline for Reproducible Research

CAS 1499538-04-3 is available from Leyan (Shanghai Haohong Biomedical Technology) at a specified purity of 98% (Product No. 2223700) , and from CymitQuimica at a minimum purity of 95% . For procurement decisions, the 98% purity specification from Leyan provides a quantitative quality benchmark that exceeds the 95% minimum offered by some alternative vendors and is consistent with the purity standards expected for reproducible biological assay results. Triazole-methanamine building blocks from various suppliers commonly range from 95% to 98% purity; the availability at the higher 98% tier reduces the risk of confounding biological activity from impurities in sensitive biochemical or cell-based assays .

procurement quality control reproducibility

Recommended Research and Industrial Application Scenarios for CAS 1499538-04-3 Based on Quantitative Evidence


Kinase or Enzyme Inhibitor Lead Optimization Using 3,4-Difluorobenzyl Triazole Scaffolds

The demonstrated nanomolar potency of 3,4-difluorobenzyl-containing triazole derivatives against DPP-4 (IC₅₀ 128 nM) and MPO (IC₅₀ 500 nM) supports the use of CAS 1499538-04-3 as a core building block for designing focused kinase or enzyme inhibitor libraries [1][2]. The free amine at C4 allows direct elaboration into diverse amide, sulfonamide, or urea derivatives in a single synthetic step, enabling rapid SAR exploration around the 3,4-difluorobenzyl-triazole pharmacophore. Researchers should prioritize this compound when the target binding site can accommodate a benzyl-triazole moiety and where the 3,4-difluoro pattern offers a differentiated electronic profile from the more common 2,4-difluoro or 2,6-difluoro motifs.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Permeability

With a LogP of 1.06 and TPSA of 56.73 Ų, CAS 1499538-04-3 occupies physicochemical space consistent with CNS drug-like properties, where TPSA values below 60–70 Ų and LogP between 1 and 3 are associated with favorable brain penetration [1]. The benzyl-triazole scaffold is structurally related to the anticonvulsant rufinamide, which validates the CNS compatibility of this chemotype [2]. Medicinal chemists pursuing neurological targets should consider this compound as a starting fragment for hit-to-lead campaigns, particularly when seeking to balance target potency with CNS exposure. The 3,4-difluoro substitution may offer metabolic stability advantages over unsubstituted or mono-fluorinated analogs, as fluorination at metabolically labile positions can reduce CYP450-mediated oxidation [1].

Parallel Library Synthesis and High-Throughput Derivatization Workflows

The free primary amine (pKa 7.27) of CAS 1499538-04-3 is ideally suited for parallel synthesis workflows, enabling one-step diversification via amide coupling, sulfonylation, or reductive amination without protection/deprotection sequences [1]. This represents a practical advantage over the hydroxymethyl analog CAS 1550931-91-3 (which requires activation before amination) and the carboxamide analog rufinamide (which is essentially inert to further derivatization) [2]. At 98% commercial purity, the compound can be used directly in library production without pre-purification, reducing workflow bottlenecks in medicinal chemistry CROs and internal drug discovery groups .

Triazole-Containing PROTAC or Bifunctional Molecule Design

The 1,2,3-triazole core is increasingly employed as a bioisostere for amide bonds and as a rigid linker in PROTAC (proteolysis-targeting chimera) design due to its metabolic stability and synthetic accessibility via CuAAC click chemistry [1]. CAS 1499538-04-3, with its pre-installed 3,4-difluorobenzyl group at N1 and a free aminomethyl handle at C4, provides a differentiated entry point for constructing bifunctional molecules where the difluorobenzyl group may contribute to E3 ligase ligand binding or target protein engagement. The 3,4-difluoro substitution pattern offers a distinct vector and electronic character compared to the more commonly employed 2,4-difluoro or unsubstituted benzyl groups in published PROTAC linkers, potentially enabling exploration of novel ternary complex geometries [1].

Quote Request

Request a Quote for {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.